![molecular formula C10H15F2NO2 B2822578 1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one CAS No. 2109873-31-4](/img/structure/B2822578.png)
1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one
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Description
Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . The difluoromethyl group (CF2H) is one of the privileged fluoroalkyl groups which has attracted increasing interest due to its unique biochemical properties . It has strong lipophilicity and has been proven to be an isostere of OH and SH .
Synthesis Analysis
A new fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique . The synthesis of the designed molecules started from easily accessible and versatile gem-difluoro propargylic derivatives .
Chemical Reactions Analysis
This review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Physical And Chemical Properties Analysis
The difluoromethyl group (CF2H) is one of the privileged fluoroalkyl groups which has attracted increasing interest due to its unique biochemical properties . It has strong lipophilicity and has been proven to be an isostere of OH and SH .
Future Directions
properties
IUPAC Name |
1-[2-(difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c1-4-8(14)13-5-7(2)15-10(3,6-13)9(11)12/h4,7,9H,1,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMGGXONDNYRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C(F)F)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one |
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